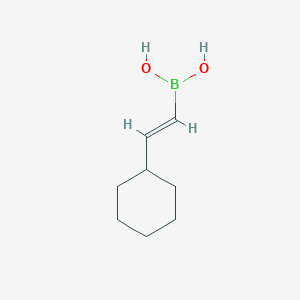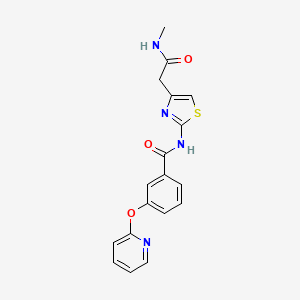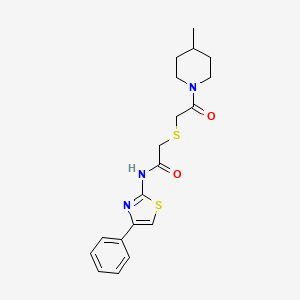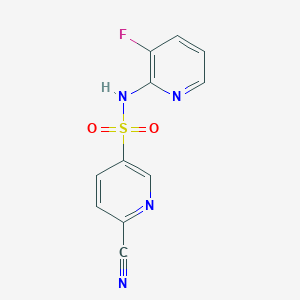
4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide, also known as MPOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antitubercular Agents
One study focused on developing 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles as antituberculosis agents. These compounds exhibited significant in vitro activity against Mycobacterium tuberculosis strains, including multidrug-resistant ones, with minimal inhibitory concentrations as low as 0.03 μM. Their selective antimycobacterial effect, low in vitro toxicities, and lack of mutagenic activity in several assays were noted, making them of particular interest (Galina Karabanovich et al., 2016).
Corrosion Inhibition
Another study assessed the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. The derivatives demonstrated protective layer formation on the steel surface, indicating their potential as corrosion inhibitors. The adsorption characteristics, described by the Langmuir adsorption isotherm, suggested a mixed physisorption and chemisorption mechanism (P. Ammal et al., 2018).
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties were investigated for their antibacterial activities against rice bacterial leaf blight. One particular compound, 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, showed superior activity to commercial agents and demonstrated an ability to enhance plant resistance against the disease. This study highlights the potential application of these compounds in agricultural bactericides (Li Shi et al., 2015).
Liquid Crystalline Properties
Research on non-symmetrically 3,5-disubstituted 1,2,4-oxadiazole derivatives revealed their potential as mesogens with enantiotropic liquid crystal properties. The study examined the influence of the 1,2,4-oxadiazole ring and alkyl chain length on these properties, contributing to the development of new materials with specific mesomorphic behaviors (Ghassan Q. Ali et al., 2018).
Tobacco Bacterial Wilt Inhibition
New sulfone compounds containing 1,3,4-oxadiazole moieties were synthesized and tested for their antibacterial bioactivities against tobacco bacterial wilt. Some compounds showed promising in vitro bioactivities and demonstrated better control effects than commercial bactericides in field trials, offering a new approach to developing bactericides for plants (Weiming Xu et al., 2012).
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2OS/c1-3-4-5-6-17-11-13-19(14-12-17)20-22-23-21(24-20)25-15-18-9-7-16(2)8-10-18/h7-10,17,19H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJIVJKXPBZOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2664407.png)


![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2664411.png)

![N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2664414.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2664416.png)
